molecular formula C42H38O20 B1681620 Sennoside B CAS No. 128-57-4

Sennoside B

Cat. No.: B1681620
CAS No.: 128-57-4
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-JLDSCGAUSA-N
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Description

Sennosides are a group of anthraquinone glycosides derived from the senna plant, specifically from species such as Cassia angustifolia and Cassia acutifolia. These compounds are primarily used as stimulant laxatives to treat constipation and to empty the large intestine before surgery . Sennosides are known for their ability to induce bowel movements by stimulating the muscles of the colon.

Mechanism of Action

Target of Action

Sennoside B, a natural dianthrone glycoside found in large quantities in leaves and pods of Senna (Cassia angustifolia), has been identified to interact with several targets. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, thereby down-regulating the PDGFR-beta signaling pathway . Additionally, it has been found to be a potent natural product inhibitor of tumor necrosis factor α (TNF-α) .

Mode of Action

This compound interacts with its targets and brings about significant changes. It inhibits PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway . Furthermore, it has been found to inhibit the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . This compound is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Biochemical Pathways

The metabolic pathways of this compound transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . This transformation process is crucial for the activation of this compound and its subsequent effects.

Pharmacokinetics

This compound is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . The oral absolute bioavailability of this compound was calculated as 3.60% . The value apparent volume of distribution of intravenous and intragastric administrations were 32.47±10.49 L/kg and 7646±1784 L/kg, respectively .

Result of Action

The primary result of this compound’s action is its laxative effect, which is used to treat constipation . It works by irritating and stimulating intestinal cells, producing contractions in intestines, water influx to the intestines, and bowel movement . It also inhibits PDGF-stimulated cell proliferation and TNF-α-induced cell death .

Action Environment

The action of this compound is influenced by the gut environment, particularly the presence of gut bacteria that metabolize this compound into its active form . The efficacy and stability of this compound can be affected by factors such as the pH of the gut, the presence of other medications, and individual variations in gut microbiota.

Biochemical Analysis

Biochemical Properties

Sennoside B interacts with various biomolecules in biochemical reactions. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, and by down-regulating the PDGFR-beta signaling pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces G1 cell cycle arrest by repressing the transcription of c-Jun .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It inhibits cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that this compound can inhibit the growth, migration, and invasion of osteosarcoma cells . The precision for this compound was not satisfactory, mainly due to the low resolution of the HSQC signals of the compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Acute studies have classified Sennosides as only slightly toxic in rats and mice after a single oral dose. The LD50 values were about 5,000 mg/kg in both species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut bacteria into the active metabolite rheinanthrone . This metabolite appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Transport and Distribution

It is known that this compound is metabolized by gut bacteria into rheinanthrone, which is absorbed into systemic circulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sennosides involves the oxidation of rheinanthrone-8-glucoside with oxygen or an oxygen source. Active carbon is used as a catalyst in this process. The resulting sennosides A and B can be converted to their calcium salts using methanol precipitation from a calcium ion-containing aqueous solution .

Industrial Production Methods: In industrial settings, sennosides are extracted from the senna plant. The extraction process typically involves the use of solvents such as chloroform and ethanol. The extracted sennosides are then purified using techniques like thin-layer chromatography and high-performance liquid chromatography .

Comparison with Similar Compounds

  • Bisacodyl
  • Castor Oil
  • Anthraquinone Derivatives

Sennosides stand out due to their natural origin and relatively mild action, making them a popular choice for treating constipation.

Properties

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-JLDSCGAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-30-2
Record name Sennoside G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennoside B
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Sennoside B
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Sennoside B
Reactant of Route 6
Sennoside B

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